![molecular formula C8H12N2 B3103711 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole CAS No. 1447997-32-1](/img/structure/B3103711.png)
5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Overview
Description
“5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole” is a chemical compound with the molecular formula C8H12N2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of “5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole” involves a multi-step reaction . The general procedure involves dissolving an appropriate allenyl azine in dry xylene and heating the resulting mixture to reflux under an argon atmosphere . The reactions are monitored by TLC and purified by column chromatography or by preparative TLC .Molecular Structure Analysis
The molecular structure of “5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole” can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .Chemical Reactions Analysis
The chemical reactions involving “5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole” are complex and can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
“5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole” has a molecular weight of 136.19 . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . Its water solubility is classified as very soluble .Scientific Research Applications
Synthesis and Chemical Applications
C-H Activation in Synthesis : The C-H activation of position 3 of a substituted pyrazole ring, catalyzed by palladium(II), facilitates the synthesis of arylated or heteroarylated 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. This process is valuable for producing selective ALK5 kinase inhibitors (Tenora et al., 2016).
Large-Scale Synthesis of Heteroaryl Carboxyaldehydes : Utilizing a nonchromatographic method, an efficient large-scale separation and synthesis of isomeric ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole carboxylates have been developed, which are key intermediates in the synthesis of bicyclic heteroaryl-substituted penems (Nikitenko et al., 2006).
Microwave-Induced Synthesis : Microwave irradiation is used to synthesize 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles via intramolecular cyclization. This method is advantageous for producing molecules where bicyclic pyrazoles are fused to larger rings, aiding in the synthesis of naturally-occurring compounds (Yoneyama et al., 2022).
properties
IUPAC Name |
5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-8(2)5-7-3-4-9-10(7)6-8/h3-4H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTHAMSNEGCYGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=NN2C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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